Quinolin-6-yl methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-メチルスルホニルオキシキノリンは、キノリン誘導体のクラスに属する化学化合物です。キノリンは、ベンゼン環とピリジン環が縮合した窒素含有複素環芳香族化合物です。キノリン誘導体は、その独特の化学的特性により、医薬品化学および工業化学において多岐にわたる用途で知られています。

準備方法

合成経路と反応条件

キノリン誘導体、特に6-メチルスルホニルオキシキノリンの合成は、さまざまな方法によって達成できます。 伝統的な合成経路には、Gould-Jacob法、Friedländer法、Pfitzinger法、Skraup法、Doebner von Miller法、およびConrad-Limpach法が含まれます 。これらの方法は、酸性または塩基性条件下でのアニリンとさまざまなカルボニル化合物の縮合を含みます。

工業的生産方法

キノリン誘導体の工業生産では、多くの場合、グリーンで持続可能な化学プロセスが採用されています。 これらには、マイクロ波支援合成、溶媒フリー反応、およびリサイクル可能な触媒の使用が含まれます 。これらの方法は、環境への影響を軽減し、合成プロセスの効率を向上させることを目的としています。

化学反応の分析

反応の種類

6-メチルスルホニルオキシキノリンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物への酸素の添加または水素の除去を含みます。

還元: この反応は、化合物への水素の添加または酸素の除去を含みます。

置換: この反応は、化合物中の1つの原子または原子団を別の原子または原子団と置換することを含みます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、tert-ブトキシドナトリウム、炭酸セシウム、およびさまざまな酸と塩基が含まれます 。反応条件は通常、制御された温度と、望ましくない副反応を防ぐための不活性雰囲気の使用を含みます。

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、tert-ブトキシドナトリウムの存在下で6-メチルスルホニルオキシキノリンをフェニルメタンスルホネートと反応させると、アリールエーテルが得られます .

科学研究の応用

6-メチルスルホニルオキシキノリンは、以下を含む科学研究において幅広い用途があります。

科学的研究の応用

Quinolin-6-yl methanesulfonate has a wide range of applications in scientific research, including:

作用機序

6-メチルスルホニルオキシキノリンの作用機序は、特定の分子標的と経路との相互作用を含みます。 たとえば、活性部位に結合することにより、特定の酵素の活性を阻害することができます 。 この相互作用は、細胞プロセスの破壊と細胞の成長と増殖の阻害につながる可能性があります .

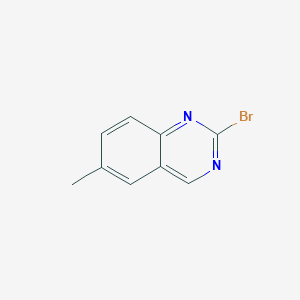

類似化合物の比較

6-メチルスルホニルオキシキノリンは、以下のような他のキノリン誘導体と比較することができます。

8-メチルスルホニルオキシキノリン: 構造は類似していますが、生物学的活性は異なります.

2-メチルスルホニルオキシキノリン: 医薬品の合成に使用されていることが知られています.

4-メチルスルホニルオキシキノリン: 染料と顔料の製造に使用されます.

これらの化合物は、同様の化学的特性を共有していますが、特定の用途と生物学的活性は異なります。これは、6-メチルスルホニルオキシキノリンの独自性を強調しています。

類似化合物との比較

Quinolin-6-yl methanesulfonate can be compared with other quinoline derivatives, such as:

Quinolin-8-yl methanesulfonate: Similar in structure but with different biological activities.

Quinolin-2-yl methanesulfonate: Known for its use in the synthesis of pharmaceuticals.

Quinolin-4-yl methanesulfonate: Used in the production of dyes and pigments.

These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

特性

分子式 |

C10H9NO3S |

|---|---|

分子量 |

223.25 g/mol |

IUPAC名 |

quinolin-6-yl methanesulfonate |

InChI |

InChI=1S/C10H9NO3S/c1-15(12,13)14-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3 |

InChIキー |

QRCFHLPKTQRDNT-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)N=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。